molecular formula C19H18Cl3N3O2 B10796755 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B10796755
M. Wt: 426.7 g/mol
InChI Key: MCGFBDJSJQAZHY-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a benzoyl group and a phenyl ring, along with a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide typically involves the reaction of 4-benzoylpiperazine with 2,2,2-trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The general reaction scheme is as follows:

    Step 1: Dissolve 4-benzoylpiperazine in dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 2,2,2-trichloroacetyl chloride to the reaction mixture while maintaining a low temperature.

    Step 4: Stir the reaction mixture for several hours until the reaction is complete.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: Similar structure with isoindoline-1,3-dione moiety.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a phenyl ring.

Uniqueness

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide is unique due to its combination of a piperazine ring with a trichloroacetamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O2/c20-19(21,22)18(27)23-15-8-4-5-9-16(15)24-10-12-25(13-11-24)17(26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGFBDJSJQAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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